N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide
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Overview
Description
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound characterized by its unique molecular structure comprising a sulfonamide group, a dihydrobenzofuran moiety, a phenyl group, and an oxadiazole-furan segment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multi-step organic reactions. A general synthetic route might include:
Formation of 1,2,4-Oxadiazole Ring: : Start with a suitable precursor such as furan-2-carboxylic acid. Through a condensation reaction with an appropriate hydrazide under acidic conditions, form the 1,2,4-oxadiazole ring.
Phenyl Group Introduction: : Couple the 1,2,4-oxadiazole intermediate with a brominated benzene derivative, using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Stille coupling.
Dihydrobenzofuran Moiety: : Introduce the dihydrobenzofuran moiety through a Friedel-Crafts alkylation reaction, attaching a suitable dihydrobenzofuran precursor to the phenyl ring.
Sulfonamide Formation: : Sulfonylate the compound with chlorosulfonic acid, followed by reaction with an appropriate amine to form the sulfonamide group.
Industrial Production Methods
In an industrial setting, scale-up techniques and optimized reaction conditions ensure high yield and purity. Common strategies include:
Continuous Flow Synthesis: : Leveraging continuous flow reactors to maintain precise control over reaction parameters.
Catalyst Optimization: : Using high-activity catalysts to enhance reaction efficiency.
Solvent Selection: : Choosing solvents that maximize solubility and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the furan ring, leading to the formation of furanones or other oxidized derivatives.
Reduction: : Reduction of the oxadiazole ring can yield amine derivatives.
Substitution: : Electrophilic aromatic substitution can occur on the phenyl ring, potentially introducing various substituents.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide for oxidation reactions.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride for reduction processes.
Catalysts: : Palladium, platinum, or nickel catalysts for hydrogenation reactions.
Major Products
Oxidation Products: : Furanones, carboxylic acids.
Reduction Products: : Amines, alcohols.
Substitution Products: : Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide finds applications across various scientific disciplines:
Chemistry
Catalysis: : The compound can act as a ligand in coordination chemistry, aiding in the formation of catalytically active metal complexes.
Organic Synthesis: : Utilized as a building block in the synthesis of more complex molecules.
Biology
Antimicrobial Research: : Evaluated for its potential antimicrobial properties due to the presence of bioactive functional groups.
Medicine
Pharmacology: : Studied for its potential use as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry
Materials Science: : Explored for its potential use in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The compound's mechanism of action is largely determined by its ability to interact with biological targets:
Molecular Targets: : Potential to bind to enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: : May modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on the biological context.
Comparison with Similar Compounds
Unique Features
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide is unique due to its combination of a sulfonamide group with the dihydrobenzofuran and oxadiazole-furan moieties. This distinct structure imparts specific chemical and biological properties that differentiate it from other compounds.
Similar Compounds
Benzofuran Derivatives: : Compounds such as 2,3-dihydrobenzofuran and its analogs.
Oxadiazole Derivatives: : Similar to 1,2,4-oxadiazole compounds that exhibit diverse biological activities.
Sulfonamide Derivatives: : Structurally related to sulfonamide drugs with antibacterial properties.
Properties
IUPAC Name |
N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S/c25-30(26,16-7-8-18-15(12-16)9-11-28-18)24-17-5-2-1-4-14(17)13-20-22-21(23-29-20)19-6-3-10-27-19/h1-8,10,12,24H,9,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYFXYMCKWATKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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